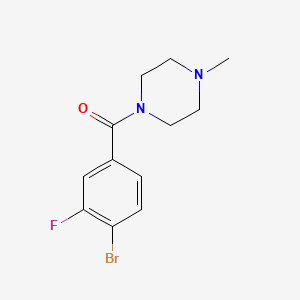

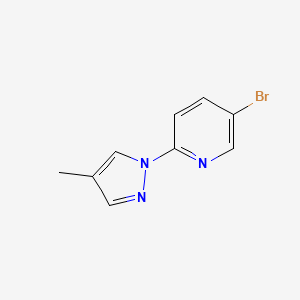

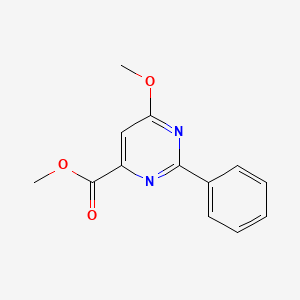

Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)-

Vue d'ensemble

Description

“Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)-” is a compound that may be used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Applications De Recherche Scientifique

Photoreactions and Proton Transfer

5-Bromo-2-(4-methyl-1H-pyrazol-1-yl) pyridine and its derivatives are studied for their unique photoreactions. These compounds exhibit three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. This makes them a rare example of molecules with such diverse photoreactive properties (Vetokhina et al., 2012).

Time-Resolved Fluorescence Immunoassay Chelates

The compound has been utilized in the synthesis of new bifunctional chelate intermediates for time-resolved fluorescence immunoassays (TRFIA). These intermediates have shown significant improvements in yield, highlighting their potential for enhancing the efficiency of TRFIA (Pang Li-hua, 2009).

Synthesis of Iridium Tetrazolate Complexes

Research has been conducted on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with derivatives like 5-bromo-2-(1H-tetrazol-5-yl)pyridine. These complexes displayed a range of redox and emission properties, making them useful for constructing polymetallic architectures and potentially applicable in organic light-emitting devices (Stagni et al., 2008).

Antiviral Activity

A series of compounds including 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles, with structures similar to 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine, have been synthesized and evaluated for antiviral activity. These compounds showed promising results against herpes simplex virus type-1, suggesting potential therapeutic applications (Tantawy et al., 2012).

Polyheterocyclic Ring Systems

The compound has been used as a precursor for constructing new polyheterocyclic ring systems, which exhibited in vitro antibacterial properties. This demonstrates its utility in synthesizing novel compounds with potential pharmaceutical applications (Abdel‐Latif et al., 2019).

Extraction of Nickel(II) and Copper(II)

Studies on pyridine-based ligands, including derivatives of 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine, have shown their capability in extracting Ni(II) and Cu(II) from various solutions. This research indicates potential industrial applications in metal extraction and purification processes (Pearce et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 5-bromo-2-(4-methylpyrazol-1-yl)pyridine is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It is known that the interaction results in the inhibition of the kinase, which in turn modulates cellular processes .

Biochemical Pathways

The inhibition of p38α MAP kinase affects various biochemical pathways. For instance, it can reduce the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This makes the compound potentially useful in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, by inhibiting the p38α MAP kinase, the compound can potentially reduce inflammation by decreasing the release of pro-inflammatory cytokines .

Propriétés

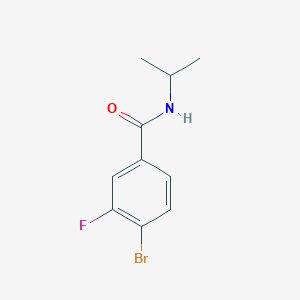

IUPAC Name |

5-bromo-2-(4-methylpyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-7-4-12-13(6-7)9-3-2-8(10)5-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHUUAFZMRERFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)

![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)